molecular formula C22H25FN4O4 B2964503 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049476-03-0

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No.: B2964503
CAS No.: 1049476-03-0
M. Wt: 428.464
InChI Key: ZCQCRSBNVJJLMM-UHFFFAOYSA-N
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Description

This oxalamide derivative features a benzodioxole moiety (benzo[d][1,3]dioxol-5-ylmethyl) linked via an oxalamide bridge to a 2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl group. Its molecular formula is C26H33N5O4 with a molecular weight of 479.6 g/mol .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O4/c23-17-3-1-2-4-18(17)27-11-9-26(10-12-27)8-7-24-21(28)22(29)25-14-16-5-6-19-20(13-16)31-15-30-19/h1-6,13H,7-12,14-15H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQCRSBNVJJLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed C-N cross-coupling reactions, which are known for their efficiency in forming carbon-nitrogen bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with selected oxalamide and piperazine-containing analogs:

Compound Name R1 Substituent R2 Substituent Molecular Weight (g/mol) Notable Features
Target Compound Benzo[d][1,3]dioxol-5-ylmethyl 2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl 479.6 Fluorine enhances electronegativity; benzodioxole improves metabolic stability.
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 18, ) 2-Fluorophenyl 4-Methoxyphenethyl ~360 Lacks piperazine; methoxy group increases hydrophilicity.
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide () 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl 2-(4-phenylpiperazin-1-yl)ethyl ~464 Dihydrodioxin ring reduces aromaticity compared to benzodioxole.
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (Compound 7o, ) 2,4-Dichlorophenylpiperazine 4-(Pyridin-2-yl)phenyl ~503.4 Dichlorophenyl increases lipophilicity; pyridyl enhances hydrogen bonding.

Pharmacological Implications

  • Target Compound : The 2-fluorophenylpiperazine group may confer selectivity toward serotonin (5-HT1A) or dopamine D2/D3 receptors, analogous to aripiprazole derivatives . The benzodioxole moiety could reduce oxidative metabolism, extending half-life compared to simpler aryl groups .
  • Compound 18 () : The absence of a piperazine ring limits CNS receptor interactions, but the 4-methoxyphenethyl group may favor peripheral targets (e.g., inflammatory pathways) .
  • The phenylpiperazine (vs. fluorophenyl) may lower selectivity due to increased bulk .
  • Compound 7o () : The 2,4-dichlorophenyl group enhances lipophilicity, favoring blood-brain barrier penetration, while the pyridyl group may interact with polar enzyme active sites (e.g., cytochrome P450 isoforms) .

Biological Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. The compound's unique structural features, including the benzo[d][1,3]dioxole moiety and oxalamide linkage, suggest a promising profile for therapeutic applications, particularly in cancer treatment and neuropharmacology.

Structural Characteristics

The compound can be described by its molecular formula C24H28FN4O3C_{24}H_{28}FN_{4}O_{3} and a molecular weight of approximately 424.5 g/mol. Its structure includes:

  • Benzo[d][1,3]dioxole : Known for its stability and bioactivity.
  • Piperazine Derivative : Contributes to the compound's interaction with biological targets.
  • Oxalamide Linkage : Provides versatility for modifications that may enhance biological activity.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity against various cell lines. Structure-activity relationship (SAR) studies indicate that modifications to the compound can influence its efficacy. For instance, derivatives of similar compounds have shown IC50 values ranging from 328 to 644 nM against specific cancer types such as CCRF-CEM and MIA PaCa-2 cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (nM)
Compound ACCRF-CEM328
Compound BMIA PaCa-2644
This compoundVariousTBD

The mechanism by which this compound exerts its anticancer effects is likely linked to its ability to interact with specific molecular targets involved in tumor growth and metastasis. Preliminary data suggest interactions with enzymes or receptors associated with cancer cell proliferation and survival pathways. Further studies are needed to elucidate these mechanisms more clearly.

Neuropharmacological Potential

In addition to its anticancer properties, there is growing interest in exploring the neuropharmacological applications of this compound. The presence of the piperazine group suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders.

Case Studies

Several case studies have highlighted the biological activity of related compounds within the same structural family:

  • Case Study 1 : A derivative with a similar benzo[d][1,3]dioxole structure demonstrated significant inhibition of tumor growth in xenograft models.
  • Case Study 2 : Research on a piperazine-based compound revealed its ability to modulate dopamine receptors, suggesting potential applications in treating psychiatric disorders.

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